molecular formula C18H17N3O2 B2953320 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide CAS No. 898428-52-9

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide

Cat. No.: B2953320
CAS No.: 898428-52-9
M. Wt: 307.353
InChI Key: OTPSFJZMGVRFPX-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide typically involves the reaction of anthranilic acid derivatives with amides. One common method is the Niementowski reaction, which involves the condensation of anthranilic acid with an amide in the presence of a dehydrating agent . The reaction conditions often include the use of formic acid or different amines instead of amides, and can be carried out under microwave-induced synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of deep eutectic solvents (DES) and microwave-induced synthesis, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with its targets, leading to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-methyl group and the propanamide moiety distinguishes it from other quinazolinone derivatives and contributes to its distinct properties .

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-17(22)20-13-7-6-8-14(11-13)21-12(2)19-16-10-5-4-9-15(16)18(21)23/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPSFJZMGVRFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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